

The Versatile Role of Methyl 6-bromo-3-hydroxypicolinate in Modern Organic Synthesis

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Compound of Interest

Compound Name:	Methyl 6-bromo-3-hydroxypicolinate
Cat. No.:	B1358371

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Methyl 6-bromo-3-hydroxypicolinate has emerged as a valuable and versatile building block for organic chemists, particularly those engaged in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a bromine atom, a hydroxyl group, and a methyl ester on a pyridine core, allows for a variety of selective chemical transformations. This application note details its use in several key synthetic reactions, providing protocols and quantitative data for researchers, scientists, and drug development professionals.

Key Applications

Methyl 6-bromo-3-hydroxypicolinate serves as a key intermediate in the synthesis of a range of substituted picolinate derivatives. Its strategic functionalization enables the introduction of diverse molecular fragments through well-established and robust chemical reactions. The primary applications include:

- Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

- O-Alkylation/Arylation: The hydroxyl group at the 3-position provides a handle for O-alkylation or O-arylation, allowing for the introduction of a wide array of ether linkages.
- Precursor for Further Derivatization: Following initial transformations, the ester and pyridine nitrogen offer further sites for chemical modification, leading to the generation of diverse molecular architectures.

Data Presentation

The following tables summarize quantitative data for key reactions involving **Methyl 6-bromo-3-hydroxypicolinate**.

Reaction	Reactant 2	Product	Yield (%)	Reference
Suzuki Coupling	4-ethoxyphenylboronic acid	Methyl 6-(4-ethoxyphenyl)-3-hydroxypicolinate	54	[1]
O-Methylation	Iodomethane	Methyl 6-bromo-3-methoxypicolinate	81	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Methyl 6-bromo-3-hydroxypicolinate

This protocol describes the bromination of methyl 3-hydroxypicolinate.[\[3\]](#)

Materials:

- Methyl 3-hydroxypicolinate
- Bromine
- Water

Procedure:

- Suspend methyl 3-hydroxypicolinate (1.0 equiv) in water.
- Cool the suspension to 0 °C in an ice bath.
- Add bromine (1.0 equiv) dropwise to the suspension over a period of 4 hours.
- Stir the reaction mixture for an additional 3 hours at 0 °C, followed by 2 hours at room temperature.
- The resulting precipitate is filtered, washed with water, and dried to afford **Methyl 6-bromo-3-hydroxypicolinate**.

Suzuki Coupling Reaction

This protocol details the palladium-catalyzed Suzuki coupling of **Methyl 6-bromo-3-hydroxypicolinate** with an arylboronic acid.[\[1\]](#)

Materials:

- **Methyl 6-bromo-3-hydroxypicolinate**
- 4-ethoxyphenylboronic acid
- $\text{PdCl}_2(\text{dppf})$ (5 mol%)
- Cesium fluoride (2.1 equiv)
- Anhydrous 1,2-dimethoxyethane (DME)
- Argon

Procedure:

- To a pre-dried Schlenk tube containing a magnetic stir bar, add $\text{PdCl}_2(\text{dppf})$ (5 mol%), **Methyl 6-bromo-3-hydroxypicolinate** (1.0 equiv), 4-ethoxyphenylboronic acid (1.0 equiv), and cesium fluoride (2.1 equiv).

- Evacuate the Schlenk tube and backfill with argon. Repeat this process three times.
- Add anhydrous DME to the reaction mixture.
- Place the reaction mixture in a preheated oil bath at 80 °C.
- Stir the reaction for 24-96 hours, monitoring the progress by TLC and/or GC/MS.
- Upon completion, cool the reaction to room temperature and process accordingly to isolate the product, Methyl 6-(4-ethoxyphenyl)-3-hydroxypicolinate.

O-Methylation Reaction

This protocol describes the O-methylation of the hydroxyl group of **Methyl 6-bromo-3-hydroxypicolinate**.^{[2][4][5]}

Materials:

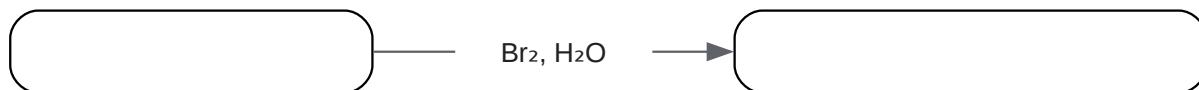
- **Methyl 6-bromo-3-hydroxypicolinate**
- Iodomethane (3.0 equiv)
- Potassium carbonate (1.6 equiv)
- Acetone

Procedure:

- Dissolve **Methyl 6-bromo-3-hydroxypicolinate** (1.0 equiv) in acetone.
- Add potassium carbonate (1.6 equiv) and iodomethane (3.0 equiv) to the solution.
- Heat the mixture to reflux (approximately 56 °C) and stir for 3 hours.
- After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
- The crude product can be purified by standard methods to yield Methyl 6-bromo-3-methoxypicolinate.

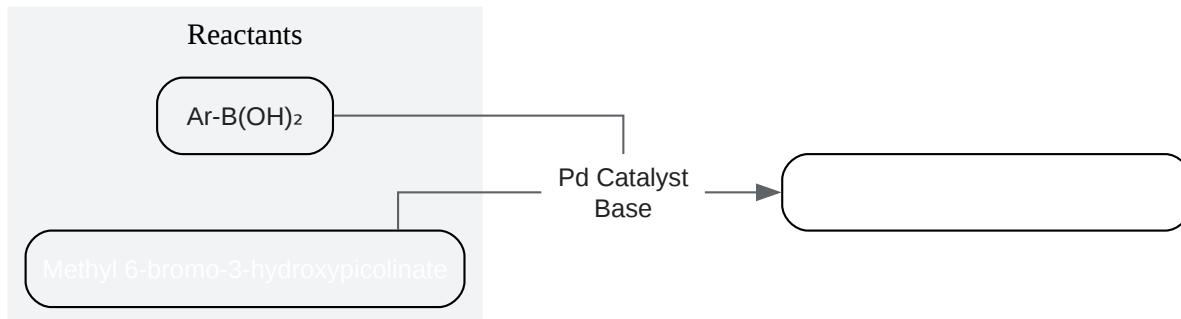
Reaction Pathways and Workflows

The following diagrams illustrate the synthetic utility of **Methyl 6-bromo-3-hydroxypicolinate**.



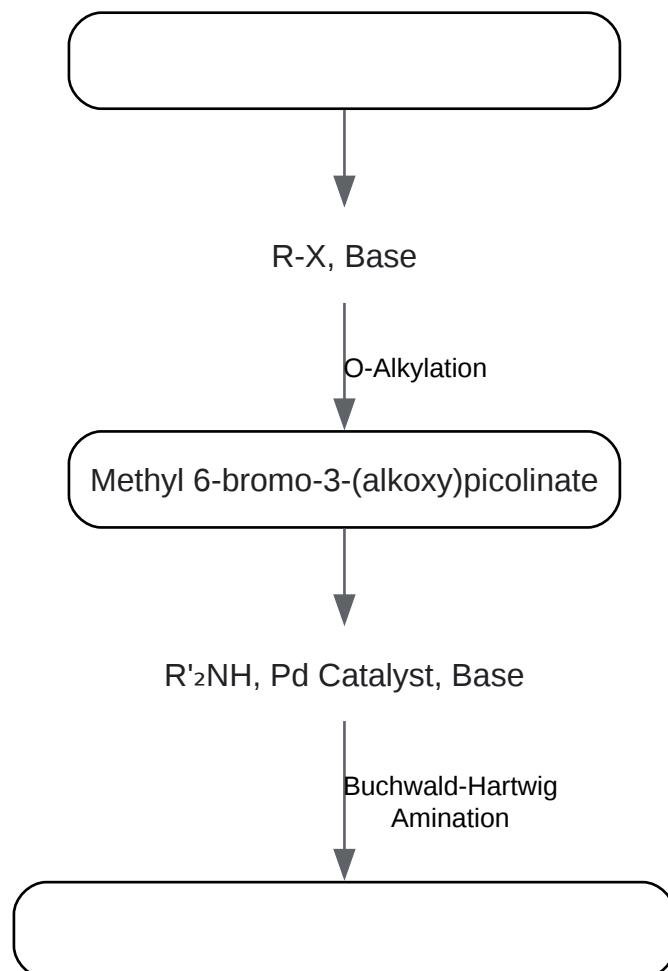
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Caption: Synthesis of **Methyl 6-bromo-3-hydroxypicolinate**.



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Caption: Suzuki Coupling of **Methyl 6-bromo-3-hydroxypicolinate**.

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Caption: Sequential O-Alkylation and Buchwald-Hartwig Amination.

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